N~1~-(2,4-DIMETHYLPHENYL)-2-[5-(2-METHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETAMIDE
Overview
Description
N~1~-(2,4-DIMETHYLPHENYL)-2-[5-(2-METHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of tetrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,4-DIMETHYLPHENYL)-2-[5-(2-METHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETAMIDE typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Acylation: The tetrazole derivative is then acylated with 2,4-dimethylphenylacetyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2,4-DIMETHYLPHENYL)-2-[5-(2-METHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.
Reduction: Hydrogen gas (H~2~) with a palladium catalyst (Pd/C).
Substitution: Halogenating agents like bromine (Br~2~) or chlorinating agents like thionyl chloride (SOCl~2~).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving tetrazole derivatives.
Medicine: Potential use as a drug candidate due to its biological activity.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(2,4-DIMETHYLPHENYL)-2-[5-(2-METHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETAMIDE would depend on its specific biological target. Generally, tetrazole derivatives can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(2,4-DIMETHYLPHENYL)-2-[5-(2-HYDROXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETAMIDE
- N~1~-(2,4-DIMETHYLPHENYL)-2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETAMIDE
Uniqueness
N~1~-(2,4-DIMETHYLPHENYL)-2-[5-(2-METHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETAMIDE is unique due to the presence of both methoxy and dimethylphenyl groups, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[5-(2-methoxyphenyl)tetrazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-12-8-9-15(13(2)10-12)19-17(24)11-23-21-18(20-22-23)14-6-4-5-7-16(14)25-3/h4-10H,11H2,1-3H3,(H,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSVTXJZUAGWKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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